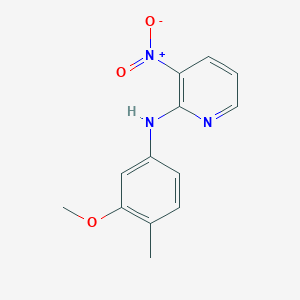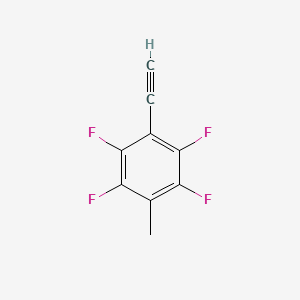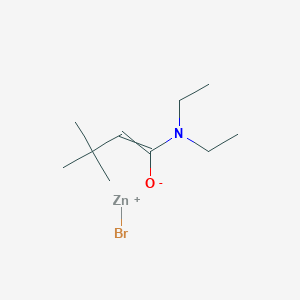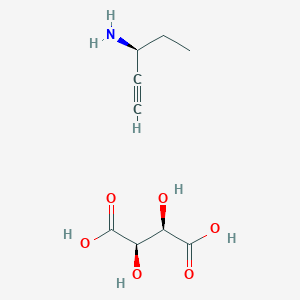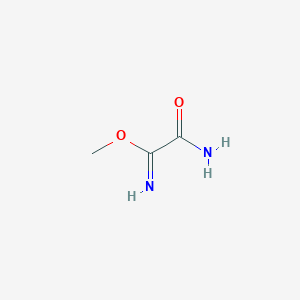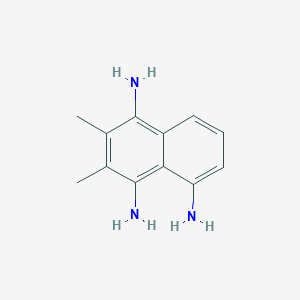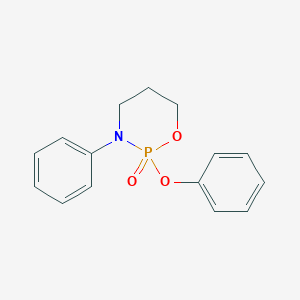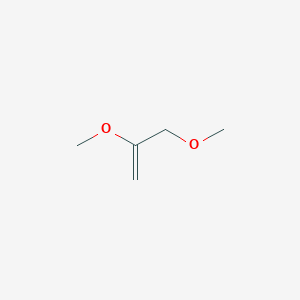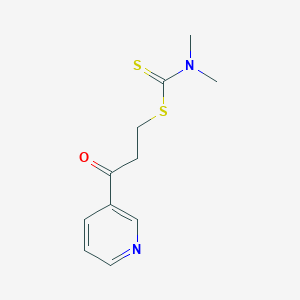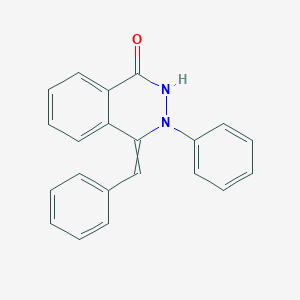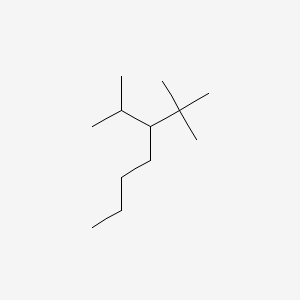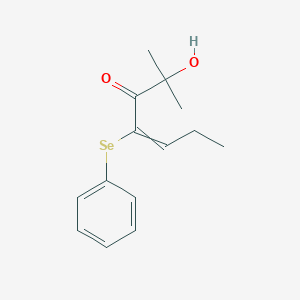
2-Hydroxy-2-methyl-4-(phenylselanyl)hept-4-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-methyl-4-(phenylselanyl)hept-4-en-3-one is an organic compound that contains a hydroxyl group, a methyl group, and a phenylselanyl group attached to a hept-4-en-3-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-methyl-4-(phenylselanyl)hept-4-en-3-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-4-hepten-3-one with phenylselenyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate selenide, which is then oxidized to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-methyl-4-(phenylselanyl)hept-4-en-3-one undergoes various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form a selenoxide or selenone.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding a simpler hydrocarbon structure.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Hydrocarbon derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-2-methyl-4-(phenylselanyl)hept-4-en-3-one has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-methyl-4-(phenylselanyl)hept-4-en-3-one involves its interaction with molecular targets such as enzymes and receptors. The phenylselanyl group can participate in redox reactions, influencing the oxidative state of biological systems. Additionally, the compound’s structure allows it to interact with various biomolecules, potentially modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methyl-4-(phenylthio)hept-4-en-3-one: Similar structure but with a phenylthio group instead of a phenylselanyl group.
2-Hydroxy-2-methyl-4-(phenylsulfinyl)hept-4-en-3-one: Contains a phenylsulfinyl group.
2-Hydroxy-2-methyl-4-(phenylsulfonyl)hept-4-en-3-one: Contains a phenylsulfonyl group.
Uniqueness
2-Hydroxy-2-methyl-4-(phenylselanyl)hept-4-en-3-one is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. The selenium atom in the phenylselanyl group can participate in redox reactions, making the compound valuable for studying oxidative processes and developing new therapeutic agents.
Properties
CAS No. |
61713-58-4 |
|---|---|
Molecular Formula |
C14H18O2Se |
Molecular Weight |
297.26 g/mol |
IUPAC Name |
2-hydroxy-2-methyl-4-phenylselanylhept-4-en-3-one |
InChI |
InChI=1S/C14H18O2Se/c1-4-8-12(13(15)14(2,3)16)17-11-9-6-5-7-10-11/h5-10,16H,4H2,1-3H3 |
InChI Key |
YUMLYKSLJOFGBT-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(C(=O)C(C)(C)O)[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


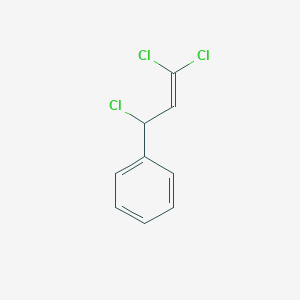
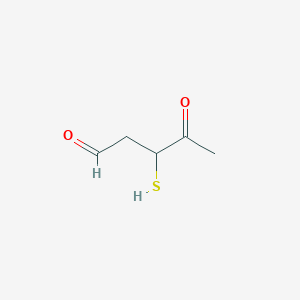
![3-[(But-2-en-1-yl)amino]-5-(hydroxymethyl)-2-phenoxybenzene-1-sulfonamide](/img/structure/B14547081.png)
